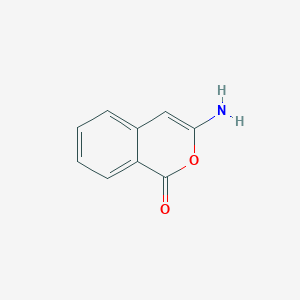

3-Amino-1H-2-benzopyran-1-one

Description

Structure

3D Structure

Properties

CAS No. |

28607-63-8 |

|---|---|

Molecular Formula |

C9H7NO2 |

Molecular Weight |

161.16 g/mol |

IUPAC Name |

3-aminoisochromen-1-one |

InChI |

InChI=1S/C9H7NO2/c10-8-5-6-3-1-2-4-7(6)9(11)12-8/h1-5H,10H2 |

InChI Key |

QVOKUGPVUGJSAF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(OC2=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Amino 1h 2 Benzopyran 1 One and Its Derivatives

Established Synthetic Pathways to the 3,4-Diaminoisocoumarin Nucleus

The synthesis of the 3,4-diaminoisocoumarin core has been approached through various established methods, primarily utilizing multicomponent reactions and cyanide-mediated pathways.

Multicomponent Reactions (MCRs) Employing 2-Formylbenzoic Acid

Multicomponent reactions (MCRs) are highly valued for their efficiency in constructing complex molecular architectures from simple starting materials in a single step, aligning with the principles of atom economy. mdpi.com 2-Formylbenzoic acid has proven to be a versatile reactant in such reactions. mdpi.comresearchgate.net

One of the most effective methods for synthesizing 3,4-diaminoisocoumarin derivatives was reported by Opatz and Ferenc. mdpi.comresearchgate.net This approach involves the reaction of 2-formylbenzoic acid with an arylamine and potassium cyanide (KCN). mdpi.commdpi.comresearchgate.net This three-component condensation is believed to proceed through the initial formation of an α-aminonitrile, which then undergoes cyclization via a nucleophilic attack of the ortho-carboxylate on the nitrile carbon. researchgate.net Research groups have utilized this methodology to produce a variety of derivatives that serve as precursors for more complex heterocyclic structures. mdpi.comresearchgate.netmdpi.com

However, the reaction of 2-formylbenzoic acid with a cyanide source and a primary amine can lead to different products depending on the reaction conditions and the nature of the amine. mdpi.com For instance, when primary alkyl or arylamines are reacted with 2-formylbenzoic acid and trimethylsilyl (B98337) cyanide (TMSCN), a mixture of products can be formed. mdpi.comresearchgate.net

Cyanide-Mediated Syntheses of 1H-2-Benzopyran-1-one Scaffolds

Cyanide plays a crucial role in the synthesis of isocoumarin (B1212949) scaffolds, often in conjunction with 2-formylbenzoic acid. mdpi.comresearchgate.net The reaction of 2-formylbenzoic acid or its derivatives with a cyanide source, such as potassium cyanide (KCN), trimethylsilyl cyanide (TMSCN), or acetone (B3395972) cyanohydrin, typically yields 3-oxo-1,3-dihydro-2-benzofuran-1-carbonitrile as the major product. mdpi.comresearchgate.netmdpi.com

In contrast, when 2-formylbenzoic acid or its methyl ester is reacted with TMSCN and a primary aliphatic or aryl amine, the resulting product is 2-alkyl(aryl)-3-oxo-2,3-dihydro-1H-isoindole-1-carbonitrile. mdpi.comresearchgate.net Furthermore, the three-component reaction of 2-formylbenzoic acid, sodium cyanide, and secondary aliphatic amines leads to the formation of α-aminonitriles via a Strecker reaction. mdpi.comresearchgate.net

The synthesis of 3,4-diaminoisocoumarin derivatives has been primarily achieved through two main procedures involving 2-formylbenzoic acid, a primary amine derivative, and either a cyanide source or an isonitrile derivative. mdpi.commdpi.com

Classical Approaches for Isocoumarin Derivatization

Classical methods for the synthesis of 3-substituted isocoumarins have been reported since the mid-20th century. mdpi.com These earlier synthetic routes often involved multiple reaction steps, the use of toxic reagents, and harsh reaction conditions. mdpi.com Over time, metal-catalyzed cyclization reactions gained prominence for the synthesis of these molecules. mdpi.com

More traditional methods for preparing isocoumarins include the oxidation of indenes, indanones, and indenones; condensation reactions like the Stobbe and Claisen condensations; cyclization of various precursors such as 2-carboxybenzyl ketones and 2-vinylbenzoic acids; and the reduction of phthalides. google.com For instance, 4-carboxy-3-yl-isocoumarins can be formed by reacting an anhydride (B1165640) with an isochroman-1,3-dione intermediate, followed by decarboxylation. google.com Further transformations of synthesized isocoumarins, such as conversion into isoquinolinones, have also been explored. researchgate.net

Novel Synthetic Strategies for 3-Amino-1H-2-benzopyran-1-one Derivatives

Recent research has focused on developing new and more efficient methods for the synthesis of 3-amino-1H-2-benzopyran-1-one derivatives, including two-step methodologies and detailed mechanistic studies.

Two-Step Methodologies

A novel two-step synthesis for 3-amino-4-(diphenylamino)-1H-2-benzopyran-1-one has been developed. mdpi.comresearchgate.net This method provides the target compound in a high yield of 80%. mdpi.comresearchgate.net The procedure starts with a previously reported precursor and modifies the conditions established by Opatz and Ferenc. mdpi.com Specifically, the synthesis involves reacting 2-((diphenylamino)(4-methoxyphenyl)methyl)benzoic acid with potassium cyanide and acetic acid in methanol (B129727). mdpi.com

Another reported two-step procedure involves a Strecker-type reaction of 2-formylbenzoic acid, an arylamine (specifically 4-aminobenzoic acid), and KCN to first produce a 3,4-diaminoisocoumarin derivative. mdpi.com This intermediate then undergoes an oxidative ring contraction rearrangement to yield a phthalide–carboxamide system. mdpi.com The optimization of reaction conditions for this transformation has been studied, with variations in solvent, temperature, and the use of additives like acetic acid. mdpi.com

| Step | Reactants | Reagents and Conditions | Product | Yield |

|---|---|---|---|---|

| 1 | Precursor derived from 2-formylbenzoic acid | - | 2-((diphenylamino)(4-methoxyphenyl)methyl)benzoic acid | - |

| 2 | 2-((diphenylamino)(4-methoxyphenyl)methyl)benzoic acid | Potassium cyanide, Acetic acid, Methanol, Reflux | 3-Amino-4-(diphenylamino)-1H-2-benzopyran-1-one | 80% mdpi.comresearchgate.net |

Mechanistic Proposals and Elucidation of Reaction Pathways

Despite the various synthetic methods available for the 3,4-diaminoisocoumarin nucleus, a detailed mechanistic analysis based on experimental evidence has been somewhat limited. mdpi.comresearchgate.net To address this, researchers have put forth new mechanistic proposals. mdpi.comresearchgate.net

For the two-step synthesis of 3-amino-4-(diphenylamino)-1H-2-benzopyran-1-one, a new mechanistic pathway has been proposed to explain the formation of the final product based on the reaction of established precursors under modified conditions. mdpi.comresearchgate.net Experimental investigations were conducted to understand the mechanism by which 3,4-diaminoisocoumarin derivatives are formed. mdpi.comresearchgate.net For example, subjecting a specific precursor to reaction with KCN and acetic acid in boiling methanol did not lead to the expected product, suggesting a more complex reaction pathway than initially presumed. mdpi.com

The multicomponent synthesis of 3,4-diaminoisocoumarins is generally understood to proceed via two primary pathways, both starting with 2-formylbenzoic acid and a primary amine, but differing in the third component, which can be either a cyanide source or an isonitrile. mdpi.comresearchgate.net Different mechanisms have been postulated to explain how these components come together to form the final product. mdpi.comresearchgate.netmdpi.com

| Reaction Type | Starting Materials | Proposed Intermediate | Final Product Class |

|---|---|---|---|

| Multicomponent Reaction researchgate.net | 2-Formylbenzoic acid, Arylamine, KCN | α-Aminonitrile | 3,4-Diaminoisocoumarin |

| Cyanide-mediated Synthesis mdpi.comresearchgate.net | 2-Formylbenzoic acid, Cyanide source | - | 3-Oxo-1,3-dihydro-2-benzofuran-1-carbonitrile |

| Strecker Reaction mdpi.comresearchgate.net | 2-Formylbenzoic acid, Secondary aliphatic amine, Sodium cyanide | - | α-Aminonitrile |

Oxidative Ring-Contracting Rearrangements

A novel and serendipitous discovery has led to a new method for synthesizing phthalide-carboxamide derivatives from 3,4-diaminoisocoumarins through an oxidative ring-contracting rearrangement. mdpi.com This transformation was observed during an attempt to synthesize spiro-compounds, where 4-[(3-amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic acid was used as a precursor. mdpi.com

Researchers serendipitously found that when the starting diaminoisocoumarin derivative was dissolved in dimethylformamide (DMF) at room temperature, a new product precipitated after a week of continuous stirring. mdpi.com This new compound was identified as 4-[(1-carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid, the result of a ring contraction of the original isocoumarin structure. mdpi.com The initial yield for this unexpected reaction was 52%. mdpi.com

Further investigation and optimization of the reaction conditions led to an improved yield of 62%. mdpi.com This method presents a unique pathway to amide-aniline-bearing phthalides, which previously had very limited synthetic routes. mdpi.com The rearrangement is notable for proceeding under mild conditions without the need for an inert atmosphere, distinguishing it from prior unsuccessful attempts at similar transformations. mdpi.com

Green Chemistry Principles and Sustainable Synthesis

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the synthesis of complex molecules like 3-Amino-1H-2-benzopyran-1-one. tandfonline.com Methodologies are being developed that are not only less hazardous but also more efficient and economical, often involving shorter reaction times and higher yields. tandfonline.com This section explores the application of these principles through catalyst-free procedures, solvent optimization, and the use of reusable reagents.

Catalyst-Free Synthetic Procedures

A significant advancement in the sustainable synthesis of isocoumarin derivatives is the development of catalyst-free reaction protocols. These methods reduce the reliance on, and potential contamination from, often expensive and toxic metal catalysts.

One of the most direct catalyst-free methods for producing a derivative of 3-Amino-1H-2-benzopyran-1-one involves a multicomponent reaction. The synthesis of 4-[(3-amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic acid is achieved by refluxing a mixture of 2-formylbenzoic acid, 4-aminobenzoic acid, and potassium cyanide in methanol with acetic acid. mdpi.com This procedure yields the desired product in a remarkable 71% yield without the need for a specialized catalyst. mdpi.com

Furthermore, a novel metal-free synthesis for 3-substituted isocoumarins has been established through a sequential O-acylation/intramolecular Wittig reaction. nih.gov This process begins with the readily accessible (2-carboxybenzyl)triphenylphosphonium bromide, which reacts with various chlorides in the presence of triethylamine (B128534) to produce a range of 1H-isochromen-1-one derivatives with high functional group tolerance and yields up to 90%. nih.gov The adoption of such catalyst-free approaches, particularly those that can be conducted in environmentally benign solvents like water, represents a significant step forward in green organic synthesis. frontiersin.orgrsc.org

Solvent Engineering and Reaction Optimization

Solvent engineering and the systematic optimization of reaction conditions are crucial for developing efficient and sustainable synthetic protocols. taylorfrancis.com The choice of solvent can dramatically impact reaction rates and yields, and a move towards greener solvents is a key goal of sustainable chemistry. sharif.edubiointerfaceresearch.com

In the synthesis of 3-substituted isocoumarins, extensive optimization has demonstrated the profound effect of solvent and additives. For instance, in a Rh(III)-catalyzed synthesis, initial trials in solvents like tert-amyl alcohol resulted in modest yields of around 31-32%. acs.org Through careful screening of additives, it was found that the inclusion of potassium acetate (B1210297) (KOAc), lithium chloride (LiCl), and potassium iodide (KI) could boost the yield to 75%. acs.org

Similarly, in the development of a metal-free synthesis of 3-phenyl-1H-isochromen-1-one, various solvents and temperatures were evaluated. The reaction conditions were systematically altered to find the most efficient pathway, as detailed in the table below.

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | DCM | 40 | 12 | Trace |

| 2 | THF | 65 | 12 | Trace |

| 3 | Dioxane | 100 | 12 | 45 |

| 4 | Toluene (B28343) | 110 | 2 | 75 |

| 5 | Toluene | 110 | 6 | 82 |

| 6 | Toluene | 80 | 6 | 65 |

As the data indicates, changing the solvent from DCM or THF to toluene and increasing the temperature significantly improved the yield. nih.gov The optimal conditions were found to be toluene at 110 °C for 6 hours, resulting in an 82% yield. nih.gov This systematic approach to reaction optimization is fundamental to developing practical and efficient green synthetic methods.

Reusability and Efficiency of Synthetic Reagents

A cornerstone of sustainable chemistry is the use of reagents and catalysts that are not only efficient but also reusable. The ability to recover and recycle a catalyst over multiple reaction cycles reduces waste, lowers costs, and minimizes the environmental impact of the synthesis.

In the broader context of synthesizing related heterocyclic compounds, significant progress has been made in developing reusable catalysts. For the synthesis of 2-amino-4H-chromenes, a nano-SiO2 nanocatalyst has been employed in an aqueous solution. biointerfaceresearch.com This catalyst demonstrates excellent reusability, a critical factor for industrial applications and environmental sustainability. biointerfaceresearch.com

The reusability of the nano-SiO2 catalyst was tested over multiple cycles, with the results summarized in the table below.

| Run | Yield (%) |

|---|---|

| 1 | 96 |

| 2 | 95 |

| 3 | 95 |

| 4 | 94 |

| 5 | 93 |

| 6 | 93 |

The data shows that the nano-SiO2 catalyst can be recycled for at least six runs with only a marginal decrease in its catalytic activity, maintaining a high yield of 93% in the sixth run. biointerfaceresearch.com Similar success with catalyst recycling has been reported for other systems, such as a Mn(III) complex and other heterogeneous catalysts used for chromene synthesis, which could be reused for multiple cycles without significant loss of activity. sharif.eduresearchgate.net These examples underscore the potential for designing highly efficient and reusable catalytic systems for the synthesis of 3-Amino-1H-2-benzopyran-1-one and its derivatives, aligning with the core tenets of green chemistry.

Elucidation of Biological Activities of 3 Amino 1h 2 Benzopyran 1 One and Analogues

General Biological Significance of 1H-2-Benzopyran-1-one Systems

The 1H-2-benzopyran-1-one (isocoumarin) framework is a core component of numerous naturally occurring and synthetic compounds that exhibit a broad spectrum of biological activities. These compounds are isomers of coumarins, featuring an inverted lactone ring, and are abundant in fungi, bacteria, and terrestrial plants. To date, nearly a thousand isocoumarins have been identified, with a significant number isolated from fungal sources in recent decades.

The diverse pharmacological activities attributed to the isocoumarin (B1212949) scaffold include antimicrobial, antifungal, anti-inflammatory, antioxidant, anticancer, and antidiabetic effects. The versatility of the isocoumarin ring system allows for substitutions at various positions, leading to a wide range of derivatives with distinct biological profiles. This structural diversity makes isocoumarins a subject of continuous interest in the development of new therapeutic agents.

In Vitro Biological Efficacy Assessments

The biological potential of 3-Amino-1H-2-benzopyran-1-one and its analogues has been explored through various in vitro assays to determine their antimicrobial, anti-inflammatory, and antioxidant capacities.

The antimicrobial properties of isocoumarin derivatives are well-documented, with studies demonstrating their efficacy against a range of bacterial and fungal pathogens.

Several studies have highlighted the potential of benzopyran-2-one derivatives as antibacterial agents. For instance, novel heteroarylamino-3-nitro-2H- nih.gov-benzopyran-2-ones have been synthesized and evaluated for their activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli and Klebsiella) bacteria. The antibacterial efficacy was determined by measuring the zones of inhibition. Certain derivatives showed significant activity, with inhibition zones varying based on the concentration of the compound and the bacterial strain.

Interactive Table: Antibacterial Activity of Selected Benzopyran-2-one Analogues

| Compound | Concentration (mg/mL) | Inhibition Zone (mm) - S. aureus | Inhibition Zone (mm) - E. coli | Inhibition Zone (mm) - Klebsiella |

|---|---|---|---|---|

| 4a | 2 | 10 | 8 | 7 |

| 4 | 12 | 10 | 9 | |

| 6 | 15 | 13 | 11 | |

| 4b | 2 | 9 | 11 | 8 |

| 4 | 11 | 14 | 10 | |

| 6 | 13 | 17 | 12 | |

| 4c | 2 | 11 | 7 | 6 |

| 4 | 14 | 9 | 8 | |

| 6 | 17 | 11 | 10 | |

| 4d | 2 | 8 | 12 | 10 |

| 4 | 10 | 15 | 13 |

Note: Data is illustrative and based on findings for analogous compounds.

The antifungal potential of benzopyrone derivatives has also been a subject of investigation. A series of new benzopyrone compounds were designed, synthesized, and evaluated for their in vitro antifungal activities. The results indicated that derivatives with short terminal alkyl chains exhibited potent antifungal activity. One of the most potent compounds demonstrated a Minimum Inhibitory Concentration (MIC80) value of 1.5 μg/mL against Trichophyton rubrum. These findings suggest that benzopyrone derivatives represent a promising class of leads for the development of novel non-azole antifungal agents.

Derivatives of 1H-2-benzopyran-1-one have demonstrated notable anti-inflammatory properties. Certain N-alkylated gamma-lactone derivatives of a naturally occurring 1H-2-benzopyran-1-one were found to possess anti-inflammatory activities in addition to their gastroprotective effects. These findings underscore the potential of this chemical scaffold in the development of new anti-inflammatory drugs.

The antioxidant potential of isocoumarin derivatives has been recognized, with various studies demonstrating their ability to scavenge free radicals. A study on 3-phenyl-1H-isochromen-1-ones revealed that several analogues exhibited potent antioxidant activities in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, with some compounds being significantly more potent than the standard antioxidant, ascorbic acid. This highlights the capacity of the isocoumarin skeleton to be a foundation for the development of effective antioxidant agents.

Cytotoxic Effects in Cellular Models

Derivatives of the benzopyranone scaffold have demonstrated notable cytotoxic activity in various cellular models. For instance, certain 3-amino-1,2,4-benzotriazine-1,4-dioxide derivatives have shown potent cytotoxic effects against human leukemia cell lines and other cancer cell models, such as those for liver and prostate cancer. nih.gov The activity of some of these compounds under hypoxic conditions was found to be superior to established cytotoxins. nih.gov Further investigation into the mechanisms of the most active compounds suggested that their cytotoxic effects may be mediated through the modulation of p53 protein expression and the mitochondrial membrane potential. nih.gov

Similarly, studies on coumarin-based benzopyranone derivatives featuring various amino side chains (such as diethylaminoethoxy, dimethylaminoethoxy, and others) have revealed significant cytotoxic potential. These compounds exhibited selective anticancer activity when evaluated against human lung carcinoma and normal lung cell models. nih.gov The mechanism of action for some of these derivatives involves cell cycle arrest, indicating an interference with cellular proliferation pathways. nih.gov The structural similarities of these compounds to known therapeutic agents suggest they may exert their effects through various biological targets.

Enzyme and Receptor Interaction Profiling

The biological activities of 3-amino-1H-2-benzopyran-1-one and its analogues are underpinned by their interactions with a range of enzymes and cellular receptors. A key mechanism identified for some benzopyran-based compounds is the inhibition of the hypoxia-inducible factor (HIF) pathway. nih.gov This is achieved by disrupting the crucial protein-protein interaction between the HIF-1α subunit and its coactivator p300, a histone acetyltransferase. nih.gov This disruption prevents the transcriptional activation of genes that are essential for tumor adaptation to hypoxic environments. nih.gov

In addition to targeting protein-protein interactions, benzopyran derivatives have been shown to interact with specific enzymes and receptors. Virtual screening and subsequent medicinal chemistry efforts have identified benzopyran compounds as potent and specific inhibitors of insulin-regulated aminopeptidase (B13392206) (IRAP), an enzyme implicated in memory and cognitive processes. nih.gov Other analogues have demonstrated inhibitory activity against various protein kinases, which are critical regulators of cellular signaling pathways. nih.govnih.gov Furthermore, modifications to the benzopyran structure have yielded ligands with high affinity for specific G-protein coupled receptors, including sigma (σ₁) receptors, which are involved in modulating neurotransmitter release and intracellular calcium signaling. rsc.org

Cell Differentiation Studies

The process of adipogenesis, or fat cell differentiation, serves as a valuable in vitro model for studying cellular development and metabolic regulation. The 3T3-L1 preadipocyte cell line is a well-established model used to investigate the molecular mechanisms that govern the transformation of fibroblast-like precursor cells into mature, lipid-storing adipocytes. This differentiation is a complex process initiated by a specific cocktail of adipogenic agents.

The standard induction protocol involves treating confluent preadipocytes with a mixture typically containing a glucocorticoid like dexamethasone, a phosphodiesterase inhibitor such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to elevate intracellular cAMP levels, and insulin. This treatment triggers a cascade of transcription factors, with peroxisome proliferator-activated receptor gamma (PPARγ) and CCAAT/enhancer-binding proteins (C/EBPs) acting as master regulators. These factors orchestrate the expression of genes responsible for the adipocyte phenotype, including those involved in lipid metabolism and storage. While specific studies on 3-amino-1H-2-benzopyran-1-one in this model are not extensively documented, the adipogenesis assay represents a key methodology for evaluating the potential effects of novel compounds on cellular differentiation and metabolic pathways.

Structure-Activity Relationship (SAR) Investigations

Influence of Substituent Groups on Bioactivity

The biological activity of benzopyran-based compounds is highly dependent on the nature and position of various substituent groups on the core structure. Structure-activity relationship (SAR) studies have provided critical insights into the chemical features that govern their potency and selectivity.

For benzopyran-based inhibitors of the HIF-1 pathway, specific substitutions on the peripheral phenyl ring are crucial. A 3',4'-dimethoxy substitution pattern has been identified as optimal for activity, with the 4'-methoxy group being more critical than the 3'-methoxy group. nih.gov Conversely, the introduction of polar moieties in other regions of the molecule leads to a dramatic decrease in inhibitory activity. nih.gov The position of the chromene ring attachment also plays a significant role; an analogue with the attachment at the 8-position showed weaker inhibition compared to the 6-position isomer, a difference attributed to the loss of a key hydrogen bonding interaction. nih.gov

In the context of antiplasmodial agents, SAR analysis of aminoalkyl-substituted benzopyrans revealed that the presence of free hydroxyl (phenol) groups on the benzopyran core is highly favorable for activity. mdpi.com Methoxy-substituted analogues were found to be significantly less potent, highlighting the importance of hydrogen bond donating capacity at these positions for electrostatic interactions with the biological target. mdpi.com For spirocyclic benzopyran derivatives targeting sigma receptors, the nature of the substituent on the exocyclic amino group is determinant. Compounds with a cyclohexylmethyl group displayed low nanomolar affinity, whereas those with a benzyl (B1604629) moiety had significantly lower affinity. rsc.org Furthermore, methylation of the secondary amine in the active cyclohexylmethyl series led to a slight decrease in receptor affinity. rsc.org

Table 1: Influence of Substituent Groups on the Bioactivity of Benzopyran Analogues

| Compound Series | Target/Activity | Favorable Substituents | Unfavorable Substituents | Reference |

|---|---|---|---|---|

| Benzopyran Sulfonamides | HIF-1 Pathway Inhibition | 3',4'-dimethoxy on phenyl ring; 6-position ring attachment | Polar moieties on other rings; 8-position ring attachment | nih.gov |

| Aminoalkyl-Benzopyrans | Antiplasmodial Activity | Free hydroxyl (phenol) groups on the benzopyran core | Methoxy groups in place of hydroxyls | mdpi.com |

| Spiro[benzopyran-cyclohexanes] | Sigma (σ₁) Receptor Affinity | Cyclohexylmethyl group on exocyclic amine | Benzyl group on exocyclic amine | rsc.org |

Design Principles for Bioactivity Enhancement

The design of new, more potent 3-amino-1H-2-benzopyran-1-one analogues is guided by principles derived from comprehensive SAR studies and molecular modeling. A key strategy for enhancing bioactivity involves optimizing the electrostatic and steric interactions within the target's binding pocket.

For instance, in the development of HIF-1 inhibitors, molecular docking studies revealed the importance of hydrogen bonding with specific amino acid residues (e.g., Ser401). nih.gov Therefore, a primary design principle is to ensure that new analogues retain the structural features necessary for these critical interactions. The finding that a 3',4'-dimethoxy substitution is optimal provides a clear directive for synthesis, while the negative impact of polar groups suggests that maintaining lipophilicity in certain regions is crucial for potency. nih.gov The observation that removing a double bond in the benzopyran ring caused only a minor decrease in activity suggests that this feature is not essential and that the saturated chromane (B1220400) scaffold can be used to explore different conformational spaces. nih.gov

Quantitative structure-activity relationship (3D-QSAR) models offer a more sophisticated approach to design. mdpi.com By creating a statistically robust model based on a library of compounds, it becomes possible to identify specific steric and electrostatic fields that positively or negatively influence activity. For antiplasmodial benzopyrans, such models have confirmed that hydrogen bond-donating phenols are key. mdpi.com These models can now be used to predict the activity of virtual, untested compounds, thereby guiding synthetic efforts toward molecules with a higher probability of enhanced potency and saving significant resources. mdpi.com This in silico design approach allows for the targeted exploration of chemical space to optimize interactions with the biological target.

Computational and Theoretical Investigations of 3 Amino 1h 2 Benzopyran 1 One

Quantum Chemical Approaches

Quantum chemical methods are instrumental in understanding the fundamental electronic and geometric characteristics of molecules. For isocoumarin (B1212949) and coumarin (B35378) derivatives, these approaches have been widely used to predict structure, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) has become a primary tool for computational studies on coumarin and isocoumarin derivatives due to its balance of accuracy and computational efficiency. ut.ac.ir DFT calculations can justify the formation of reaction products and provide a deeper understanding of molecular orbitals and charge distribution. ut.ac.ir For instance, studies on related 3-aminocoumarin derivatives have employed DFT methods, often using Becke's three-parameter Lee–Yang–Parr (B3LYP) exchange-correlation functional with a 6–31G(d) basis set, to optimize molecular structures and analyze electronic properties. ut.ac.ir

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior and reactivity. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter indicating the molecule's kinetic stability and chemical reactivity.

A smaller HOMO-LUMO gap suggests higher polarizability and greater chemical reactivity. mdpi.com In computational studies of various heterocyclic compounds, the HOMO-LUMO energy gap is frequently calculated to predict molecular stability and charge transfer interactions. mdpi.com For example, in a study on a 3-amino-1H-benzo[f]chromene derivative, a structurally related system, the HOMO-LUMO energy gap was a key point of discussion. mdpi.com The HOMO is the region from which an electron is most likely to be donated, while the LUMO is the most probable acceptor site. Analysis of these orbitals helps in understanding intramolecular charge transfer (ICT), a process vital for the optical and electronic properties of many organic molecules.

| Computational Parameter | Typical Significance | Relevance to 3-Amino-1H-2-benzopyran-1-one |

|---|---|---|

| HOMO Energy | Indicates electron-donating ability | Likely localized on the amino group and the aromatic ring. |

| LUMO Energy | Indicates electron-accepting ability | Likely localized on the lactone carbonyl and pyranone ring. |

| HOMO-LUMO Gap (ΔE) | Correlates with chemical reactivity and stability | A smaller gap would suggest higher reactivity and potential for electronic transitions. |

Determining the most stable three-dimensional structure of a molecule is a fundamental goal of computational chemistry. DFT calculations are employed to perform geometry optimization, which finds the lowest energy conformation of the molecule. This process is crucial as the molecular geometry dictates its physical and chemical properties. For complex heterocyclic systems, theoretical geometry optimizations have shown excellent agreement with experimental data obtained from X-ray crystallography. mdpi.com The optimized structure provides precise bond lengths, bond angles, and dihedral angles, which are essential for understanding steric and electronic effects within the molecule.

The distribution of electron density within a molecule is key to understanding its reactivity. DFT calculations can map the molecular electrostatic potential (MEP), which visualizes the charge distribution and helps identify electrophilic and nucleophilic sites. Furthermore, reactivity indices derived from conceptual DFT, such as chemical potential, hardness, and the electrophilicity index, can be calculated from HOMO and LUMO energies.

To investigate the properties of electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. researchgate.net It is widely used to calculate vertical excitation energies, which correspond to the absorption maxima (λmax) in UV-visible spectra. mdpi.comrsc.org TD-DFT calculations can predict the electronic transitions of a molecule, providing insight into its photophysical behavior. mdpi.com For coumarin derivatives, TD-DFT has been successfully used to study their optical properties and evaluate their potential as sensitizers in dye-sensitized solar cells. rsc.org Such calculations can elucidate the nature of electronic transitions, for example, whether they are localized excitations or involve intramolecular charge transfer. nih.gov

Density Functional Theory (DFT) Calculations

Molecular Modeling and Simulation

Beyond static quantum chemical calculations, molecular modeling and simulation techniques explore the dynamic behavior of molecules. These methods are particularly useful for studying how a molecule interacts with its environment, such as a solvent or a biological receptor.

Molecular docking is a prominent technique used to predict the binding orientation and affinity of a small molecule to a macromolecular target. nih.gov In studies of isocoumarin derivatives, docking calculations have been performed to predict possible mechanisms of action by identifying key interactions, such as hydrogen bonds, with protein active sites. nih.gov

Molecular dynamics (MD) simulations provide a more dynamic picture, simulating the movement of atoms and molecules over time. MD simulations, often combined with methods like the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA), can be used to study the stability of ligand-receptor complexes and calculate binding free energies. nih.gov For coumarin derivatives, MD simulations have been employed to understand their behavior in biological systems and confirm the stability of their interactions with targets like DNA. tandfonline.com These simulations offer valuable insights into how 3-Amino-1H-2-benzopyran-1-one might behave in a complex biological environment.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein, to form a stable complex. rsc.orgej-chem.org This method is crucial in rational drug design for evaluating binding affinities and understanding the interactions that govern molecular recognition. researchgate.netnih.gov While specific docking studies for 3-Amino-1H-2-benzopyran-1-one are not extensively documented, research on analogous isocoumarin structures provides valuable insights into the potential ligand-target interactions of this class of compounds.

In-silico docking studies of novel isocoumarin analogues have been performed to investigate their antimicrobial potential by predicting their affinity for essential bacterial enzymes. rsc.org One such target is UDP-N-acetylmuramate-L-alanine ligase (MurC), an enzyme vital for peptidoglycan biosynthesis in bacteria. researchgate.net Computational analyses of isocoumarin derivatives docked into the active site of MurC have shown that the isocoumarin nucleus can form key interactions with amino acid residues within the enzyme's specificity pocket. rsc.orgresearchgate.net These interactions are typically a combination of hydrogen bonds and hydrophobic interactions, which stabilize the ligand-receptor complex. The binding affinity is often quantified by a docking score, with lower energy values indicating a more stable complex. nih.gov

The insights gained from these studies on related compounds suggest that the 3-amino group and the lactone carbonyl of 3-Amino-1H-2-benzopyran-1-one could act as key hydrogen bond donors and acceptors, respectively, anchoring the molecule within a protein's active site.

Table 1: Summary of Molecular Docking Approaches for Isocoumarin and Coumarin Derivatives

| Parameter | Description |

|---|---|

| Software | Commonly used programs include Autodock, PyRx, and GOLD Suite. rsc.orgnih.gov |

| Receptor Preparation | Typically involves removing water molecules, adding polar hydrogen atoms, and defining the binding site or active pocket. |

| Ligand Preparation | Involves generating a 3D structure of the ligand and optimizing its geometry. |

| Interaction Analysis | Post-docking analysis identifies key interactions such as hydrogen bonds, π-π stacking, and hydrophobic interactions with amino acid residues. rsc.org |

| Scoring Function | A mathematical function used to estimate the binding affinity (e.g., in kcal/mol), predicting the strength of the ligand-receptor interaction. ej-chem.org |

Prediction of Spectroscopic Parameters

Computational spectroscopy is a powerful field that uses quantum chemical calculations to predict and interpret the spectroscopic properties of molecules. aip.orgscispace.com Methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are widely employed to simulate various types of spectra, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectra. nih.govnih.gov These theoretical predictions are invaluable for structural elucidation, confirming experimental findings, and understanding the electronic structure of molecules. scispace.comresearchgate.net

For a molecule like 3-Amino-1H-2-benzopyran-1-one, DFT calculations can provide highly accurate predictions of its spectroscopic parameters.

NMR Spectroscopy: Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts. This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. Comparing calculated shifts with experimental data can be crucial for unambiguous structural assignment, especially for complex molecules or isomeric mixtures. nih.gov

IR Spectroscopy: Anharmonic force field calculations at the DFT level can predict vibrational frequencies. nih.gov The resulting theoretical IR spectrum, showing characteristic absorption bands for functional groups like the N-H bond of the amine and the C=O bond of the lactone, can be compared with experimental spectra to confirm the molecular structure. nih.gov For a related compound, 3-amino-4-(diphenylamino)-1H-2-benzopyran-1-one, experimental IR spectra showed absorption bands for the primary amine N-H bonds at 3479 and 3288 cm⁻¹ and a strong absorption for the lactone carbonyl at 1734 cm⁻¹. researchgate.net

UV-Vis Spectroscopy: TD-DFT calculations are used to predict electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. researchgate.net These calculations provide insight into the electronic transitions occurring within the molecule, such as π→π* transitions within the benzopyran core. nih.gov

Table 2: Computational Methods for Predicting Spectroscopic Parameters

| Spectroscopic Technique | Computational Method | Predicted Parameters |

|---|---|---|

| NMR | DFT (e.g., B3LYP with GIAO method) | Chemical Shifts (δ), Spin-Spin Coupling Constants (J) |

| IR | DFT (e.g., B3LYP) | Vibrational Frequencies (cm⁻¹), Intensities |

| UV-Visible | TD-DFT (e.g., TD-B3LYP) | Excitation Energies (eV), Wavelengths (λmax), Oscillator Strengths |

Mechanistic Insights Derived from Computational Data

Computational chemistry provides powerful tools to explore the intricate details of chemical reactions, offering insights that are often inaccessible through experimental methods alone. By modeling reaction pathways and locating transition states, researchers can understand reaction mechanisms, predict outcomes, and design more efficient synthetic routes.

Elucidation of Reaction Pathways and Transition States

The synthesis of the isocoumarin scaffold can be achieved through various methods, and computational studies have been instrumental in elucidating the mechanisms of these reactions. acs.orgnih.gov DFT calculations are frequently used to map the potential energy surface of a reaction, identifying intermediates, transition states (the highest energy point along the reaction coordinate), and calculating their corresponding activation energies. mdpi.comresearchgate.net

For instance, the Rhodium-catalyzed direct vinylene annulation of benzoic acids to form isocoumarins has been evaluated through computational analysis. acs.orgnih.gov These studies revealed a detailed catalytic cycle, including an unprecedented "rhodium shift" event, providing a deep understanding of the reaction mechanism. nih.govorganic-chemistry.org Similarly, DFT calculations have been used to investigate whether reactions proceed through a concerted (single-step) or stepwise mechanism. In the synthesis of isocoumarins from α,β-unsaturated lactones and dienes, computational results supported a stepwise vinylogous Michael addition mechanism over a concerted Diels-Alder reaction. nih.gov

For the formation of substituted aminoisocoumarins, a plausible mechanism involves the protonation of a precursor, attack by a nucleophile to form an intermediate, and subsequent cyclization. researchgate.net Computational modeling of such a pathway would involve calculating the energies of each intermediate and the transition states connecting them, thereby validating the proposed mechanism and identifying the rate-determining step.

Table 3: Computationally Studied Reaction Pathways for Isocoumarin Synthesis

| Reaction Type | Computational Method | Key Mechanistic Insights |

|---|---|---|

| Rh-Catalyzed Annulation | DFT | Elucidation of the complete catalytic cycle, identification of intermediates and a "rhodium shift" event. organic-chemistry.org |

| Michael Addition/Cyclization | DFT | Confirmation of a stepwise mechanism over a concerted pathway by comparing activation barriers. nih.gov |

| Sequential O-acylation/Wittig | N/A (Plausible Mechanism) | A plausible mechanism involving the formation of a phosphorus ylide intermediate followed by intramolecular cyclization. mdpi.com |

Correlation between Electronic Properties and Chemical Reactivity

The chemical reactivity of a molecule is intrinsically linked to its electronic structure. pmf.unsa.ba DFT provides a robust framework for calculating a variety of molecular properties and electronic descriptors that help in understanding and predicting this reactivity. asrjetsjournal.orgthenucleuspak.org.pk These descriptors, often derived from Frontier Molecular Orbital (FMO) theory, quantify aspects of a molecule's ability to donate or accept electrons and to participate in chemical reactions. researchgate.net

The key electronic properties and reactivity descriptors include:

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs. The HOMO energy (EHOMO) is related to the ability to donate an electron, while the LUMO energy (ELUMO) relates to the ability to accept an electron. researchgate.net

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a crucial indicator of chemical reactivity and stability. pmf.unsa.ba A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, making it a "soft" molecule. nih.govnih.gov Conversely, a large energy gap indicates higher stability and lower reactivity (a "hard" molecule). nih.gov

Global Reactivity Descriptors: Other important descriptors include chemical hardness (η), which measures resistance to charge transfer; chemical potential (μ), which describes the tendency of electrons to escape; and the global electrophilicity index (ω), which quantifies the energy stabilization when a system acquires additional electronic charge from the environment. pmf.unsa.badergipark.org.tr

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. nih.gov It helps identify electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, colored blue), which are prone to nucleophilic attack. nih.govdergipark.org.tr

By calculating these properties for 3-Amino-1H-2-benzopyran-1-one, one could predict its reactive sites. The amino group would likely contribute to a high-energy HOMO, making the molecule a good electron donor, while the electron-withdrawing lactone carbonyl would influence the LUMO. The MEP map would likely show a negative potential around the carbonyl oxygen and a positive potential near the amine hydrogens.

Table 4: Key Electronic Properties and Their Correlation with Chemical Reactivity

| Property/Descriptor | Formula | Correlation with Reactivity |

|---|---|---|

| HOMO Energy (EHOMO) | - | Higher energy indicates a better electron donor. |

| LUMO Energy (ELUMO) | - | Lower energy indicates a better electron acceptor. |

| Energy Gap (ΔE) | ELUMO - EHOMO | A smaller gap implies higher reactivity and lower kinetic stability. nih.gov |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to deformation or charge transfer; higher hardness means lower reactivity. researchgate.net |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. |

| Electrophilicity Index (ω) | μ² / 2η (where μ = -χ) | Measures the propensity of a species to accept electrons. materialsciencejournal.org |

Advanced Analytical Characterization Techniques for 3 Amino 1h 2 Benzopyran 1 One

Spectroscopic Methods for Structural Confirmation and Purity

Spectroscopic techniques are fundamental in the elucidation of the molecular structure of 3-Amino-1H-2-benzopyran-1-one. Each method offers unique insights into the compound's atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR: Proton NMR provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For 3-Amino-1H-2-benzopyran-1-one, one would expect to see distinct signals for the aromatic protons on the benzene (B151609) ring, the vinyl proton, and the protons of the amino group. The chemical shifts (δ) and coupling constants (J) would be characteristic of the isocoumarin (B1212949) scaffold.

¹³C NMR: This technique identifies all the unique carbon atoms in the molecule. The spectrum for 3-Amino-1H-2-benzopyran-1-one would show characteristic peaks for the carbonyl carbon of the lactone, the sp² carbons of the aromatic and pyran rings, and any sp³ carbons if present.

While specific experimental data for 3-Amino-1H-2-benzopyran-1-one is not publicly available, analysis of closely related structures, such as 3-amino-4-arylamino-1H-isochromen-1-ones, demonstrates the utility of these methods in confirming the isochromenone core structure. researchgate.netnih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of 3-Amino-1H-2-benzopyran-1-one would be expected to show characteristic absorption bands confirming its key structural features.

Expected Characteristic FT-IR Absorption Bands:

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amine) | Symmetric & Asymmetric Stretching | 3400-3250 |

| C=O (Lactone) | Stretching | ~1735 |

| C=C (Aromatic/Vinyl) | Stretching | 1650-1450 |

| C-O (Lactone) | Stretching | 1300-1200 |

The presence of a strong absorption band around 1735 cm⁻¹ would be indicative of the lactone carbonyl group, while bands in the 3400-3250 cm⁻¹ region would confirm the primary amine. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems. The benzopyran-1-one core of the molecule, being a conjugated system, is expected to absorb light in the UV-Vis region. The resulting spectrum, a plot of absorbance versus wavelength, would show one or more absorption maxima (λ_max) that are characteristic of the compound's chromophore. This technique is valuable for quantitative analysis and for monitoring reactions.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound.

MS: Standard mass spectrometry would confirm the molecular weight of 3-Amino-1H-2-benzopyran-1-one (161.16 g/mol ). The fragmentation pattern observed in the mass spectrum can also offer valuable structural information.

HRMS: High-resolution mass spectrometry provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula. For a derivative like 3-amino-4-(diphenylamino)-1H-2-benzopyran-1-one, HRMS was used to confirm the calculated mass with a high degree of precision, supporting the proposed structure. researchgate.net

Chromatographic Separation Techniques for Analysis and Purification

Chromatographic methods are essential for separating the target compound from impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of components in a mixture. For the analysis of 3-Amino-1H-2-benzopyran-1-one, an HPLC method would be developed to assess its purity. A typical HPLC system would consist of a stationary phase (e.g., a C18 column) and a mobile phase (a mixture of solvents like acetonitrile (B52724) and water). The compound would elute at a specific retention time under defined conditions. By comparing the peak area of the target compound to the total area of all peaks in the chromatogram, the purity can be accurately determined. HPLC is also crucial for monitoring the progress of a chemical reaction and for the purification of the final product.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive technique routinely used in organic synthesis to monitor the progress of a reaction. researchgate.net It is used to quickly determine the consumption of starting materials and the formation of the desired product, 3-Amino-1H-2-benzopyran-1-one.

The process involves spotting a small aliquot of the reaction mixture onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then placed in a developing chamber containing a suitable mobile phase (eluent). The mobile phase moves up the plate by capillary action, and the components of the mixture separate based on their differential affinity for the stationary and mobile phases. By co-spotting the reaction mixture alongside the starting materials, one can visually track the disappearance of the reactant spot and the appearance of a new product spot over time. researchgate.net Visualization is often achieved under UV light or by using a chemical staining agent.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is used for the identification and quantification of volatile and thermally stable compounds.

Due to the presence of a polar primary amine group, 3-Amino-1H-2-benzopyran-1-one may exhibit poor chromatographic behavior (e.g., peak tailing) and thermal instability. To overcome these issues, chemical derivatization is often required prior to GC-MS analysis. jfda-online.comnih.gov Derivatization involves converting the polar -NH2 group into a less polar, more volatile, and more thermally stable functional group through reactions like silylation or acylation. nih.goviu.edu This process improves the chromatographic peak shape and sensitivity. iu.edu

Once separated by the GC column, the analyte enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting molecular ion and its characteristic fragment ions are detected. The fragmentation pattern of isocoumarin and coumarin (B35378) derivatives is well-studied and often involves an initial loss of a neutral carbon monoxide (CO) molecule from the lactone ring. nih.govbenthamopen.combenthamopenarchives.comtandfonline.com The resulting mass spectrum serves as a chemical fingerprint, allowing for unequivocal identification of the compound.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. nih.gov To perform this analysis, a high-quality single crystal of 3-Amino-1H-2-benzopyran-1-one is required. nih.gov

The table below shows representative crystallographic data for a related benzopyran derivative, illustrating the type of information obtained from an X-ray diffraction study. researchgate.net

| Parameter | Value for a Furo-[3,2-g]-benzopyran-7-one Derivative | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | C2/c | researchgate.net |

| a (Å) | 8.976(3) | researchgate.net |

| b (Å) | 16.621(2) | researchgate.net |

| c (Å) | 17.818(2) | researchgate.net |

| β (°) | 95.79(2) | researchgate.net |

| Volume (ų) | 2644.7(9) | researchgate.net |

| Z (Molecules/unit cell) | 8 | researchgate.net |

| Final R-factor | 0.053 | researchgate.net |

Applications in Advanced Materials and Catalysis

Role in Organic Synthesis Beyond Target Compound Formation

Beyond the synthesis of the isocoumarin (B1212949) nucleus itself, 3-amino-1H-2-benzopyran-1-one and its analogs serve as versatile building blocks in the construction of more complex, high-value heterocyclic systems. Their inherent reactivity and multiple functional groups make them ideal substrates for multicomponent reactions (MCRs), which allow for the efficient assembly of intricate molecular architectures in a single step, aligning with the principles of atom economy. researchgate.net

Derivatives such as 3,4-diaminoisocoumarins have been successfully employed as key reagents in MCRs to generate a diverse array of fused heterocyclic compounds. researchgate.net The strategic placement of amino groups on the isocoumarin framework provides nucleophilic sites that can participate in annulation and cyclization cascades. This capability allows synthetic chemists to use the 3-amino-isocoumarin core as a scaffold to build larger, polycyclic systems that are often challenging to synthesize via traditional methods. This role in facilitating the synthesis of other complex molecules demonstrates its utility beyond being a mere synthetic target. researchgate.net

| Starting Scaffold | Reaction Type | Resulting Complex Heterocycle | Significance |

|---|---|---|---|

| 3,4-Diaminoisocoumarin Derivative | Multicomponent Reaction (MCR) | Trazinoimidazoisoquinolinones | Provides access to novel nitrogen-rich fused heterocyclic systems. researchgate.net |

| 3,4-Diaminoisocoumarin Derivative | MCR | 6,6a-Dihydroisoindolo[2,1-a]quinazoline-5,11-dione | Demonstrates utility in creating complex quinazoline-based alkaloids. researchgate.net |

| 3,4-Diaminoisocoumarin Derivative | MCR | 5-Phenylisoindolo[2,1-a]quinazolin-11(6aH)-one | Enables the synthesis of structurally diverse isoindoloquinazolinone derivatives. researchgate.net |

Catalytic Properties and Applications

The application of 3-Amino-1H-2-benzopyran-1-one and its direct derivatives as catalysts is not a widely documented field in the reviewed scientific literature. While the synthesis of these isocoumarin systems often employs advanced catalytic methods, including transition-metal catalysis, acs.orgnih.govbeilstein-journals.org their subsequent use as catalysts is not extensively reported.

Heterogeneous Catalysis

There is currently a lack of available scientific literature describing the use of 3-Amino-1H-2-benzopyran-1-one as a heterogeneous catalyst. Research in this area has predominantly focused on the synthesis of benzopyran derivatives using various solid-supported catalysts, rather than employing the benzopyran structure itself as the catalytic agent.

Biocatalysis for Organic Transformations

Similarly, the role of 3-Amino-1H-2-benzopyran-1-one in biocatalytic transformations has not been established in published research. The field of biocatalysis more commonly utilizes enzymes for the synthesis of chiral amines and other complex molecules, but the isocoumarin core itself has not been reported as a biocatalyst.

Catalyst Recovery and Reusability in Synthetic Processes

As there is no significant body of evidence for the primary use of 3-Amino-1H-2-benzopyran-1-one as a catalyst, discussions regarding its recovery and reusability are not applicable at this time.

Potential in Functional Materials Science

The benzopyran ring system, which includes both coumarins and isocoumarins, is a well-established chromophore. The conjugated π-system of this heterocyclic structure is responsible for its inherent photophysical properties, making it a promising candidate for applications in functional materials science.

Optoelectronic Properties and Chromophoric Applications

Isocoumarins, as structural isomers of coumarins, share the conjugated benzopyran-1-one framework and thus also possess notable optical properties. Recent research has demonstrated that 3-substituted isocoumarin derivatives exhibit significant fluorescence, positioning them as potential components for fluorescent materials. These compounds show good photoluminescence in solution, often with a large Stokes shift, which is advantageous for applications in fluorescent probes and imaging as it minimizes self-absorption.

A 2024 study on newly synthesized 3-substituted isocoumarins detailed their photophysical properties, revealing their potential as fluorophores. The derivatives exhibited maximum absorption peaks (λa) between 280–400 nm and emitted fluorescence (λem) in the blue region of the spectrum (420–460 nm). Notably, these compounds displayed absolute fluorescence quantum yields (ΦF) as high as 14% and significant Stokes shifts, indicating their promise for optoelectronic applications.

| Compound | λa (nm) | λem (nm) | Stokes Shift (cm⁻¹) | ΦF (%) |

|---|---|---|---|---|

| Isocoumarin-4a | 351 | 421 | 4903 | 14 |

| Isocoumarin-4h | 353 | 425 | 5011 | 13 |

| Isocoumarin-4j | 353 | 424 | 4952 | 12 |

| Isocoumarin-4k | 355 | 422 | 4680 | 11 |

| Isocoumarin-4p | 368 | 457 | 5153 | 7 |

| Isocoumarin-4u | 355 | 420 | 4565 | 12 |

The inherent chromophoric nature of the benzopyran-1-one core suggests that derivatives of 3-Amino-1H-2-benzopyran-1-one could be further developed for a range of functional applications, including as dyes, pigments, and components in organic light-emitting diodes (OLEDs) or other optoelectronic devices.

Prospects as Organic Semiconductors

The investigation into novel organic molecules for semiconductor applications is a burgeoning field of materials science, driven by the promise of flexible, lightweight, and cost-effective electronic devices. While direct experimental studies on the semiconductor properties of 3-Amino-1H-2-benzopyran-1-one are not extensively documented in current literature, an analysis of its molecular structure, in conjunction with established structure-property relationships in organic semiconductors, allows for a prospective evaluation of its potential in this domain. unibo.itacs.org

Organic semiconductor functionality is fundamentally linked to the molecule's ability to facilitate charge transport, a property governed by its electronic structure and intermolecular organization in the solid state. unibo.it Key to this is the presence of a conjugated π-electron system, which allows for the delocalization of electrons and the formation of energy bands—specifically the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)—that dictate charge injection and transport. fiveable.me

The molecular framework of 3-Amino-1H-2-benzopyran-1-one, a derivative of isocoumarin, possesses a bicyclic aromatic system that provides a foundational π-conjugated backbone. The fusion of a benzene (B151609) ring with a pyran ring creates a planar structure conducive to π-orbital overlap, a critical requirement for charge carrier mobility. atomfair.com The presence of carbonyl and amino functional groups on the pyran ring is expected to significantly influence the electronic properties of the molecule.

The amino group (-NH₂) at the 3-position typically acts as an electron-donating group. In related organic systems, the introduction of electron-donating substituents tends to raise the energy level of the HOMO. acs.org This can be advantageous for creating p-type organic semiconductors, where charge transport occurs through the movement of "holes" (electron vacancies) in the HOMO level. By raising the HOMO energy, the energy barrier for hole injection from an electrode can be reduced, potentially improving device efficiency.

Conversely, the carbonyl group (-C=O) within the lactone ring is an electron-withdrawing group. Electron-withdrawing moieties generally lower the energy of both the HOMO and LUMO levels. acs.org The interplay between the electron-donating amino group and the electron-withdrawing carbonyl group can lead to a tunable HOMO-LUMO gap. mdpi.com A smaller band gap is often desirable as it can lead to the absorption of light at longer wavelengths, a useful property for optoelectronic applications like organic photovoltaics. fiveable.me

Furthermore, the potential for intramolecular charge transfer (ICT) exists in molecules with both electron-donating and electron-withdrawing groups. acs.org This phenomenon can enhance the optical and electronic properties of the material. The efficiency of charge transport in the solid state is also heavily dependent on the molecular packing in the crystal lattice. researchgate.net Favorable π-π stacking, where the aromatic rings of adjacent molecules overlap, creates pathways for charge carriers to hop between molecules. acs.org The planar nature of the benzopyran core is advantageous for achieving such ordered packing.

Computational studies on related coumarin (B35378) and benzopyran derivatives have shown that substitutions on the core structure can significantly alter their electronic distribution, absorption spectra, and fluorescence. researchgate.netresearchgate.net For instance, theoretical investigations using Density Functional Theory (DFT) on 2H-1-benzopyran-2-one derivatives have demonstrated that the HOMO is often delocalized over the benzopyran moiety, indicating its role in electron donation. biointerfaceresearch.com

While these structural features suggest that 3-Amino-1H-2-benzopyran-1-one holds promise as a candidate for organic semiconductor research, its actual performance would depend on a range of factors that require experimental validation. These include its charge carrier mobility, thermal stability, and thin-film forming capabilities.

Below is a table summarizing the key structural features of 3-Amino-1H-2-benzopyran-1-one and their potential implications for its use as an organic semiconductor, based on established principles of materials science.

| Structural Feature | Potential Influence on Semiconductor Properties |

| Benzopyran Core | Provides a rigid, planar π-conjugated system, which is fundamental for charge delocalization and transport. atomfair.com |

| Amino Group (-NH₂) at C-3 | Acts as an electron-donating group, potentially raising the HOMO energy level, which is favorable for p-type conductivity. acs.org |

| Carbonyl Group (-C=O) in Lactone Ring | Functions as an electron-withdrawing group, which can lower the LUMO energy level and contribute to tuning the band gap. acs.org |

| Combined Donor-Acceptor Character | The presence of both electron-donating and electron-withdrawing groups may lead to intramolecular charge transfer (ICT) characteristics, influencing optical and electronic properties. acs.org |

Future research involving theoretical calculations (e.g., DFT) to model the electronic structure and predict the HOMO-LUMO levels, followed by synthesis and experimental characterization of its electrical properties, would be necessary to fully ascertain the potential of 3-Amino-1H-2-benzopyran-1-one as an organic semiconductor.

Future Research Trajectories and Challenges for 3 Amino 1h 2 Benzopyran 1 One

Development of Novel and Atom-Economical Synthetic Pathways

A primary challenge in the broader application of 3-Amino-1H-2-benzopyran-1-one and its derivatives lies in the development of efficient, sustainable, and economically viable synthetic methodologies. Future research should prioritize the design of novel synthetic routes that adhere to the principles of green chemistry and atom economy.

Current synthetic strategies often involve multi-step processes that may generate significant waste and utilize hazardous reagents. Future pathways could explore:

Catalytic Approaches: The development of catalytic systems, potentially employing transition metals or organocatalysts, could enable more direct and efficient construction of the benzopyranone core. These methods often proceed under milder conditions and can offer high selectivity, reducing the need for protecting groups and purification steps.

Flow Chemistry: The application of continuous flow technologies can offer advantages in terms of safety, scalability, and precise control over reaction parameters. Developing a flow-based synthesis for 3-Amino-1H-2-benzopyran-1-one could facilitate its production on a larger scale.

Bio-inspired Synthesis: Investigating enzymatic or chemo-enzymatic routes could provide highly selective and environmentally benign alternatives to traditional organic synthesis.

The overarching goal is to devise synthetic protocols that are not only high-yielding but also minimize the environmental footprint, making the compound more accessible for extensive research and potential commercial applications.

Deepening the Mechanistic Understanding of Biological Activities at a Molecular Level

While preliminary studies have hinted at the biological potential of 3-Amino-1H-2-benzopyran-1-one derivatives, a comprehensive understanding of their mechanisms of action at the molecular level is largely unexplored. Future research must focus on elucidating the specific biochemical pathways and molecular targets through which this compound exerts its effects.

Key areas of investigation should include:

Target Identification and Validation: Employing techniques such as affinity chromatography, proteomics, and genetic screening to identify the primary cellular targets of 3-Amino-1H-2-benzopyran-1-one. Once potential targets are identified, validation studies will be crucial to confirm their role in the observed biological activity.

Enzyme Inhibition and Receptor Binding Assays: Systematic screening against panels of relevant enzymes (e.g., kinases, proteases) and receptors (e.g., G-protein coupled receptors, nuclear receptors) can provide valuable insights into its mode of action. For instance, derivatives of the related benzopyran scaffold have been investigated as inhibitors of monoamine oxidase (MAO) enzymes. nih.gov

Structural Biology: Obtaining co-crystal structures of 3-Amino-1H-2-benzopyran-1-one or its active derivatives bound to their biological targets would provide invaluable atomic-level details of the binding interactions. This information is critical for understanding the basis of its activity and for guiding the rational design of more potent and selective analogs.

A thorough mechanistic understanding will not only solidify the scientific foundation for its potential therapeutic applications but also enable the development of second-generation compounds with improved efficacy and reduced off-target effects.

Integration of Advanced Hybrid Computational-Experimental Approaches

The synergy between computational modeling and experimental validation offers a powerful paradigm for accelerating research and overcoming challenges in drug discovery and materials science. Future investigations into 3-Amino-1H-2-benzopyran-1-one would greatly benefit from the integration of these hybrid approaches.

Table 1: Potential Applications of Hybrid Computational-Experimental Methods

| Computational Technique | Experimental Correlation | Research Goal |

| Molecular Docking | Enzyme Inhibition/Receptor Binding Assays | Predict and validate binding modes to biological targets. nih.govnih.gov |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | X-ray Crystallography, NMR Spectroscopy | Elucidate reaction mechanisms and transition states with high accuracy. nih.govnih.govwikipedia.orgresearchgate.net |

| Density Functional Theory (DFT) | Spectroscopic Analysis (IR, UV-Vis) | Understand electronic structure, reactivity, and predict spectroscopic properties. scirp.orgnih.gov |

| Molecular Dynamics (MD) Simulations | Biophysical Characterization (e.g., SPR) | Investigate conformational changes and stability of protein-ligand complexes. nih.gov |

| In Silico ADMET Prediction | In Vitro and In Vivo Pharmacokinetic Studies | Forecast absorption, distribution, metabolism, excretion, and toxicity profiles to guide lead optimization. nih.gov |

By leveraging these computational tools, researchers can:

Predict Biological Targets: In silico screening of 3-Amino-1H-2-benzopyran-1-one against libraries of known protein structures can help to identify potential biological targets, thereby guiding experimental validation efforts. mdpi.com

Rationalize Structure-Activity Relationships (SAR): Computational models can help to explain experimentally observed SAR data, providing insights into the key structural features required for activity.

Design Novel Derivatives: These models can be used to design new derivatives with enhanced potency, selectivity, and improved pharmacokinetic properties prior to their synthesis, thus saving time and resources.

Investigate Reaction Mechanisms: QM/MM methods can be employed to study the mechanisms of synthetic reactions, aiding in the optimization of reaction conditions and the development of more efficient pathways. nih.govnih.govwikipedia.orgresearchgate.net

The iterative cycle of computational prediction followed by experimental verification will be instrumental in navigating the complexities of the research and development process for this compound.

Exploration of Emerging Applications in Specialized Chemical Systems

Beyond the initial explorations into its biological activities, the unique chemical structure of 3-Amino-1H-2-benzopyran-1-one suggests its potential utility in a variety of specialized chemical systems. Future research should venture into these less-explored territories.

Potential emerging applications include:

Fluorescent Probes and Sensors: The benzopyranone core is a component of many fluorescent molecules. The amino group provides a convenient handle for functionalization, allowing for the development of novel fluorescent probes for the detection of specific analytes (e.g., metal ions, reactive oxygen species) or for imaging biological processes.

Organic Electronics: The conjugated system of the benzopyranone ring could be exploited in the design of new organic materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs).

Coordination Chemistry: The presence of nitrogen and oxygen atoms makes 3-Amino-1H-2-benzopyran-1-one a potential ligand for the formation of metal complexes. These complexes could exhibit interesting catalytic, magnetic, or photophysical properties.

Functional Dyes: The chromophoric nature of the benzopyranone system, combined with the auxochromic amino group, suggests potential applications as functional dyes for textiles, imaging, or as components in dye-sensitized solar cells.

Investigating these novel applications will require interdisciplinary collaborations between organic chemists, materials scientists, and physicists, and could open up entirely new avenues for the utilization of this versatile scaffold.

Scalability and Sustainable Production Considerations for Industrial Relevance

For 3-Amino-1H-2-benzopyran-1-one to transition from a laboratory curiosity to a compound with real-world impact, considerations of scalability and sustainable production are paramount. Future research must address the challenges associated with producing this compound on a larger, potentially industrial, scale.

Key considerations include:

Process Optimization: The transition from laboratory-scale synthesis to pilot-plant or industrial-scale production requires rigorous process optimization. This includes identifying and controlling critical process parameters to ensure consistent yield and purity.

Safety Assessment: A thorough evaluation of the safety of the synthetic process is essential. This includes identifying and mitigating any potential hazards associated with the reagents, intermediates, and reaction conditions.

Waste Management: The development of a sustainable production process requires a focus on minimizing waste generation and developing effective strategies for waste treatment and disposal. The principles of green chemistry, such as maximizing atom economy and using recyclable catalysts and solvents, will be crucial in this regard.

Addressing these scalability and sustainability challenges will be critical for unlocking the potential of 3-Amino-1H-2-benzopyran-1-one for widespread application in pharmaceuticals, materials science, and other industries.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Amino-1H-2-benzopyran-1-one, and what are their critical reaction parameters?

- Answer : Two primary methods are documented:

Homophthalic Anhydride Route : Reacting homophthalic anhydride with acetyl chloride in the presence of pyridine, followed by rearrangement with concentrated sulfuric acid at high temperatures. This method achieves high yields (~90%) and emphasizes catalyst choice (pyridine) and temperature control .

2-Carboxy Benzaldehyde Route : Condensation of 2-carboxy benzaldehyde with substituted bromoacetophenones using K₂CO₃ as a base in ethyl methyl ketone under reflux (10–12 hours). Post-reaction steps include solvent removal, extraction with ethyl acetate, and purification via column chromatography (petroleum ether:ethyl acetate). Yields vary depending on substituents (44.6–76.0%) .

- Critical Parameters :

-

Catalyst/base selection (pyridine vs. K₂CO₃).

-

Reaction time and temperature (reflux conditions).

-

Purification methods (column chromatography).

Table 1 : Synthesis of 3-Amino-1H-2-benzopyran-1-one Derivatives (Selected Examples)

Derivative Substituent Yield (%) Melting Point (°C) Key Conditions 3a 4'-Bromo-benzoyl 76.0 171 K₂CO₃, reflux, 10–12 h 3b 4'-Hydroxy-benzoyl 64.2 180 Column chromatography 3c 2',4'-Dihydroxy 44.6 116 Extended purification

Q. Which spectroscopic and analytical techniques are most reliable for confirming the structure and purity of 3-Amino-1H-2-benzopyran-1-one?

- Answer :

- IR Spectroscopy : Detects lactone carbonyl (1730–1735 cm⁻¹) and substituent-specific bands (e.g., C-Br at 680 cm⁻¹) .

- NMR (¹H/¹³C) : Assigns aromatic protons, substituent groups, and lactone carbonyls. For example, δ 7.42–8.44 ppm (¹H) and δ 164–187 ppm (¹³C) .

- Mass Spectrometry : Confirms molecular ion peaks (e.g., m/z 328.97 for 3a) and fragmentation patterns .

- Elemental Analysis : Validates purity (>95% for most derivatives) .

Advanced Research Questions

Q. How do variations in catalysts and reaction conditions impact the yield and purity of 3-Amino-1H-2-benzopyran-1-one derivatives?

- Answer :

- Catalyst Effects : Pyridine (in the homophthalic anhydride route) facilitates acetylation, while K₂CO₃ (in the 2-carboxy benzaldehyde route) promotes base-mediated condensation .

- Reaction Time : Prolonged reflux (>12 hours) may degrade heat-sensitive substituents, reducing yields (e.g., 3c: 44.6% vs. 3a: 76.0%) .

- Purification : Column chromatography with optimized solvent ratios (e.g., 8:2 petroleum ether:ethyl acetate) improves purity.

Q. What structural modifications enhance the biological activity of 3-Amino-1H-2-benzopyran-1-one, and how are these activities assessed?

- Answer :

- Bis-Derivatives : Bis-(1H-2-benzopyran-1-one) derivatives exhibit superior antibacterial and antifungal activity compared to mono-substituted analogs. This is attributed to increased planarity and electron-withdrawing effects .

- Methodologies :

- Antibacterial Assays : Agar diffusion against Staphylococcus aureus and Escherichia coli.

- Antifungal Assays : Microdilution techniques for Candida albicans.

- Analgesic Screening : Tail-flick tests in rodent models .

Q. How should researchers resolve contradictions in reported yields or spectral data for substituted derivatives?

- Answer :